Cyclohexyl isothiocyanate

Reaction Kinetics Synthetic Chemistry Structure-Activity Relationship

Cyclohexyl isothiocyanate (CITC) is the optimal choice when synthetic sequences demand the slowest possible isothiocyanate addition to a nucleophile. Its non-planar, saturated cyclohexyl ring confers significantly lower reactivity compared to phenyl, allyl, or benzyl analogs—minimizing side reactions and enabling selective monofunctionalization in complex molecule assembly. CITC also serves as an essential negative control in enzymatic browning and ethylene inhibition assays, and is a validated starting material for nematicide SAR studies. Procure high-purity CITC for precision synthesis and agrochemical research.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 1122-82-3
Cat. No. B042215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl isothiocyanate
CAS1122-82-3
SynonymsIsothiocyanic Acid Cyclohexyl Ester;  Cyclohexyl Isothiocyanate;  NSC 60129
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N=C=S
InChIInChI=1S/C7H11NS/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2
InChIKeyMZSJGCPBOVTKHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl Isothiocyanate (CAS 1122-82-3): A Non-Planar Building Block with Differentiated Reactivity and Application Profiles for Synthetic Chemistry and Agrochemical Research


Cyclohexyl isothiocyanate (CITC, CAS 1122-82-3) is a cycloaliphatic organosulfur compound with the molecular formula C₇H₁₁NS, featuring an electrophilic isothiocyanate functional group attached to a saturated cyclohexyl ring . This structural motif confers distinct conformational and reactivity properties compared to its aromatic and aliphatic congeners, positioning it as a versatile intermediate for the synthesis of thioureas, thiohydantoins, and other sulfur-containing heterocycles with documented biological activities [1].

Cyclohexyl Isothiocyanate Cannot Be Interchanged: Why the Cyclohexyl Moiety Dictates Functional Divergence in Reactivity and Biological Response


While the isothiocyanate functional group is conserved across the class, the identity of the attached organic moiety profoundly modulates the electrophilicity, steric environment, and overall molecular shape of the compound. Experimental kinetic data demonstrate that cyclohexyl isothiocyanate exhibits a significantly lower reaction rate with nucleophiles like 1-octanol compared to phenyl, allyl, or benzyl analogs [1]. This reduced reactivity, coupled with its non-planar, saturated ring structure, directly impacts its behavior in both synthetic applications and biological assays, making it a non-substitutable choice when a specific reactivity profile or steric demand is required [2].

Cyclohexyl Isothiocyanate Evidence Guide: Verifiable Comparative Data for Scientific Selection and Procurement


Slower Nucleophilic Reactivity Compared to Phenyl, Allyl, and Benzyl Isothiocyanates

Cyclohexyl isothiocyanate exhibits the slowest reaction rate with 1-octanol among a series of common isothiocyanates, directly impacting its utility in stepwise syntheses where controlled reactivity is paramount [1].

Reaction Kinetics Synthetic Chemistry Structure-Activity Relationship

Unique Inability to Inhibit Enzymatic Browning in Postharvest Produce

In a direct comparative study, cyclohexyl isothiocyanate was the only isothiocyanate tested that failed to inhibit enzymatic browning in shredded cabbage, while all others—including ethyl, butyl, phenyl, benzyl, and allyl isothiocyanates—were effective [1].

Agricultural Chemistry Postharvest Physiology Food Science

Established Nematocidal Utility and Agricultural Soil Treatment Legacy

Unlike many isothiocyanates that lack a defined agricultural application, cyclohexyl isothiocyanate has a specific, patented history of use as a nematocidal agent for controlling parasitic worms in agricultural soils [1].

Agricultural Chemistry Nematode Control Soil Fumigation

Cyclohexyl Isothiocyanate: Validated Application Scenarios for Research and Development


Stepwise Synthesis of Thiourea Derivatives Requiring Controlled Reactivity

Cyclohexyl isothiocyanate is the optimal starting material when a synthetic sequence demands the slowest possible addition of an isothiocyanate to a nucleophile, as evidenced by its position as the least reactive among common analogs in kinetic studies [1]. This property is particularly valuable for minimizing side reactions or achieving selective monofunctionalization in complex molecule assembly.

Postharvest Physiology Studies as a Selective Negative Control

In experiments investigating the inhibition of enzymatic browning or ethylene production in fresh produce, cyclohexyl isothiocyanate serves as a critical negative control due to its unique inability to inhibit these processes, distinguishing it from other active isothiocyanates like allyl or phenyl isothiocyanate [1].

Agrochemical Research into Nematocidal Soil Treatments

Based on its established, patented use, cyclohexyl isothiocyanate is a direct candidate for developing new formulations to control parasitic nematodes in agricultural settings [1]. Its historical validation provides a clear, research-backed starting point for structure-activity relationship (SAR) studies aimed at optimizing nematicidal activity.

Technical Documentation Hub

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57 linked technical documents
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